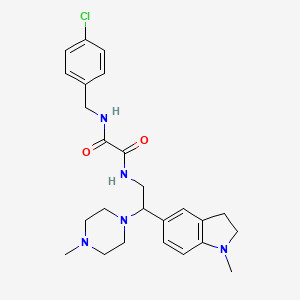
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32ClN5O2 and its molecular weight is 470.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Oxalamide group : A key functional group that may influence biological activity.
- Indoline moiety : Known for various pharmacological effects.
- Piperazine ring : Often associated with neuroactive properties.
The molecular formula is C24H30ClN4O3, with a molecular weight of approximately 455 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial , anticancer , and neuromodulatory activities. Below are detailed findings from various studies.
Antimicrobial Activity
A study assessed the antimicrobial properties of similar oxalamide derivatives, showing that compounds with indoline structures often possess moderate to strong activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this compound remain to be elucidated .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of the indoline moiety is particularly noteworthy, as indoline derivatives have been documented to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against:
- Breast cancer
- Lung cancer
Research indicates that these compounds may activate apoptotic pathways or inhibit key signaling pathways involved in tumor growth.
Neuromodulatory Effects
The compound's structural similarity to known cannabinoid receptor ligands suggests potential interactions with the endocannabinoid system. Specifically, it may act as a modulator at the CB1 receptor, influencing pain perception and appetite regulation. This interaction could make it a candidate for further research in pain management therapies .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Indoline Moiety : This can be achieved through cyclization reactions starting from appropriate precursors.
- Attachment of the Piperazine Group : Introduced via nucleophilic substitution.
- Formation of the Oxalamide Linkage : Finalized by reacting an oxalyl chloride derivative with amines from the indoline and piperazine intermediates.
These steps require careful control of reaction conditions to maximize yield and purity.
Case Studies and Research Findings
A selection of recent studies highlights the biological activity of related compounds, providing insights into potential therapeutic applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated moderate antimicrobial activity against E. coli and S. aureus with similar oxalamide derivatives. |
| Study 2 | Investigated anticancer properties, showing apoptosis induction in breast cancer cell lines through similar structural motifs. |
| Explored neuromodulatory effects, indicating potential as a CB1 receptor modulator for pain management applications. |
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-29-11-13-31(14-12-29)23(19-5-8-22-20(15-19)9-10-30(22)2)17-28-25(33)24(32)27-16-18-3-6-21(26)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVBCOCWXCUQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














